![molecular formula C16H14FNO3 B157933 3-Benzamido-3-(4-fluorophenyl)propanoic acid CAS No. 1647-94-5](/img/structure/B157933.png)
3-Benzamido-3-(4-fluorophenyl)propanoic acid
Overview
Description
3-Benzamido-3-(4-fluorophenyl)propanoic acid is a chemical compound with the molecular formula C16H14FNO3 and a molecular weight of 287.29 g/mol . This compound is characterized by the presence of a benzamido group and a fluorophenyl group attached to a propanoic acid backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Benzamido-3-(4-fluorophenyl)propanoic acid typically involves the reaction of 4-fluorobenzoyl chloride with 3-aminopropanoic acid under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques to achieve the desired purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
3-Benzamido-3-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or fluorophenyl groups, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
Building Block for Drug Synthesis
This compound serves as a crucial building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow for modifications that enhance therapeutic efficacy. For instance, it has been investigated for its potential to develop drugs that modulate neurotransmitter systems, particularly in conditions such as depression and anxiety disorders .
Targeted Therapy Research
Research has demonstrated that 3-benzamido-3-(4-fluorophenyl)propanoic acid can interact with specific receptors involved in excitatory neurotransmission. This interaction is vital for understanding synaptic plasticity and cognitive functions, making it an important candidate for targeted therapies in neuropharmacology .
Neurotransmitter Research
Role in Excitatory Neurotransmission
The compound's influence on neurotransmitter systems is significant. Studies have shown its ability to affect the activity of glutamate receptors, which play a critical role in synaptic transmission and plasticity. This research contributes to a deeper understanding of cognitive processes and potential treatments for neurodegenerative diseases .
Modulation of Synaptic Activity
Further investigations have revealed that this compound can modulate synaptic activity through its effects on receptor binding and enzyme interactions. This modulation is essential for exploring new therapeutic avenues for conditions like epilepsy and schizophrenia .
Biochemical Assays
Enzyme Activity Evaluation
In biochemical assays, this compound is utilized to evaluate enzyme activities and receptor interactions. Its specificity allows researchers to screen potential drug candidates effectively, providing insights into their interactions at the molecular level .
Applications in Drug Discovery
The compound's role in drug discovery is underscored by its use in high-throughput screening methods to identify new pharmacological agents. Researchers have successfully employed it to assess the inhibitory effects on various metabolic enzymes, enhancing the understanding of drug metabolism and efficacy .
Material Science
Incorporation into Polymers
In material science, this compound can be incorporated into polymers to improve their thermal stability and mechanical strength. This application is valuable for developing advanced materials used in various industries, including electronics and biomedical engineering .
Development of Advanced Materials
The compound's unique properties make it suitable for creating specialized materials with enhanced performance characteristics. Research has indicated that materials incorporating this compound exhibit improved resilience and functionality under diverse conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Benzamido-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with active sites, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
3-Benzamido-3-(4-fluorophenyl)propanoic acid can be compared with other similar compounds, such as:
3-Benzamido-3-phenylpropanoic acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
3-Benzamido-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom instead of fluorine, potentially altering its electronic properties and interactions with molecular targets.
3-Benzamido-3-(4-methylphenyl)propanoic acid: The presence of a methyl group instead of fluorine can affect its hydrophobicity and steric interactions.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
Biological Activity
3-Benzamido-3-(4-fluorophenyl)propanoic acid (CAS No. 1647-94-5) is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biological activity, synthesizing data from various studies, including case studies and research findings.
Chemical Structure and Properties
This compound features a benzamido group attached to a propanoic acid backbone with a fluorinated phenyl substituent. The presence of the fluorine atom enhances the compound's lipophilicity and bioactivity, making it a candidate for various biological applications.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its role as an enzyme inhibitor and its potential therapeutic effects.
1. Enzyme Inhibition
Research has shown that compounds with similar structures can act as inhibitors for specific enzymes. For instance, derivatives of 3-(4-fluorophenyl)propionic acid have been studied for their inhibitory effects on rhinovirus proteases, which are crucial in viral replication processes. The enzymatic synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid demonstrated significant yields and enantiomeric excess, indicating the potential for developing antiviral agents based on this scaffold .
2. Antimicrobial Activity
Compounds related to this compound have exhibited antimicrobial properties. A study evaluated various derivatives against bacterial strains such as E. coli and S. aureus, revealing enhanced antibacterial activity compared to standard drugs . The introduction of the benzamido moiety appears to increase the compound's efficacy against microbial infections.
Case Study 1: Antiviral Activity
A notable study investigated the antiviral properties of related compounds against rhinovirus. The synthesized (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid was found to inhibit viral replication effectively, showcasing its potential as a lead compound for developing antiviral medications .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of this compound were tested for their antimicrobial activity using the agar-well diffusion method. The results indicated that these compounds had significant zones of inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .
Research Findings
Recent research highlights several key findings regarding the biological activity of this compound:
- Enzymatic Processes : Continuous enzymatic processes have been developed for synthesizing this compound with high yields and enantiomeric purity, which is crucial for its application in pharmaceuticals .
- Cytotoxicity : Preliminary cytotoxicity assays indicate that certain derivatives exhibit selective toxicity towards cancer cell lines, suggesting potential applications in oncology .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
3-benzamido-3-(4-fluorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-13-8-6-11(7-9-13)14(10-15(19)20)18-16(21)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUWCIYANRIZHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389484 | |
Record name | 3-Benzamido-3-(4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1647-94-5 | |
Record name | 3-Benzamido-3-(4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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